molecular formula C26H28N4O3S B2796563 2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1111997-82-0

2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2796563
CAS RN: 1111997-82-0
M. Wt: 476.6
InChI Key: HNDRAAXHVJAMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3S and its molecular weight is 476.6. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Medicinal Chemistry

Compounds with complex heterocyclic structures, such as pyrrolo[3,2-d]pyrimidines, often hold significant interest in medicinal chemistry for their potential biological activities. Research in this area focuses on the synthesis of novel compounds that can interact with biological targets, potentially leading to therapeutic applications. For instance, the pyranopyrimidine core is a critical precursor in medicinal and pharmaceutical industries, noted for its synthetic versatility and bioavailability. The use of hybrid catalysts in synthesizing such scaffolds demonstrates the importance of innovative synthetic methods in developing new therapeutic agents (Parmar, Vala, & Patel, 2023).

Pharmacological Profiling

Compounds similar to the specified chemical structure are often subjects of pharmacological profiling to understand their biological effects. The stereochemistry of compounds, especially those related to piracetam and its derivatives, plays a crucial role in their pharmacological profile. These studies help in identifying the most effective stereochemical configuration for therapeutic purposes, highlighting the relationship between molecular structure and biological activity (Veinberg et al., 2015).

Environmental and Toxicological Studies

Given the presence of potentially reactive and bioactive groups in the compound's structure, research might also focus on its environmental behavior and toxicological impact. Such studies are crucial for understanding the safety profile of new compounds, especially those intended for therapeutic use or those that might have environmental exposure. The degradation pathways, biotoxicity, and environmental fate of related compounds are significant areas of investigation to ensure that any potential therapeutic applications are balanced with environmental safety considerations (Qutob et al., 2022).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-16(2)30-25(32)24-23(19(14-29(24)4)18-9-7-6-8-10-18)28-26(30)34-15-22(31)27-20-13-17(3)11-12-21(20)33-5/h6-14,16H,15H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDRAAXHVJAMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

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